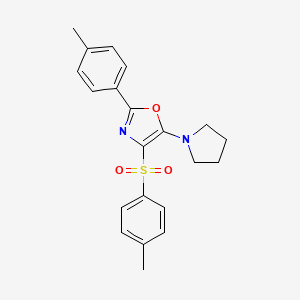
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole, also known as MMPO, is a synthetic compound derived from the condensation of 4-methylbenzenesulfonyl chloride and 4-methylphenylpyrrolidine. It is an important intermediate for the synthesis of a variety of pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory drugs. MMPO has been studied extensively in the laboratory, with promising results in terms of its potential applications in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has been studied extensively in the laboratory for its potential applications in the pharmaceutical industry. It has been investigated as an antibiotic, analgesic, and anti-inflammatory agent, as well as for its potential use in the treatment of cancer and other diseases. In addition, 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has been explored as a drug delivery system for the delivery of drugs to specific sites in the body.
Wirkmechanismus
The exact mechanism of action of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is not yet fully understood. However, it is believed to act by binding to specific receptors on the surface of cells, leading to the activation of various intracellular signaling pathways. These pathways then lead to the production of various metabolites and other molecules that affect the cell’s physiology.
Biochemical and Physiological Effects
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory and analgesic effects, as well as to possess anti-tumor activity. In addition, 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has been found to have neuroprotective effects, as well as to increase the production of certain hormones, such as insulin and glucagon.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has several advantages for laboratory experiments. It is relatively easy to synthesize, and the two-step synthesis process is well-established. In addition, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable, and it can be difficult to control the concentration of the compound in the reaction mixture.
Zukünftige Richtungen
The potential applications of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole in the pharmaceutical industry are vast, and there are many possible future directions for research. These include further investigation of its mechanism of action, its potential use in the treatment of cancer and other diseases, and its potential use as a drug delivery system. In addition, further studies could be conducted to explore its potential as an antibiotic, analgesic, and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole to increase the production of certain hormones, such as insulin and glucagon.
Synthesemethoden
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is typically synthesized through a two-step process involving the condensation of 4-methylbenzenesulfonyl chloride and 4-methylphenylpyrrolidine. In the first step, 4-methylbenzenesulfonyl chloride is reacted with 4-methylphenylpyrrolidine in the presence of a catalyst, such as p-toluenesulfonic acid, to produce 4-methylbenzenesulfonyl-2-methylphenyl-5-pyrrolidin-1-yl-1,3-oxazole. The second step involves the hydrolysis of the oxazole ring to yield the desired product, 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-5-9-17(10-6-15)19-22-20(21(26-19)23-13-3-4-14-23)27(24,25)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNLEDDHNRJEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,5-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488675.png)
![3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488690.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488691.png)
![9-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488699.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488702.png)
![4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B6488710.png)
![1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride](/img/structure/B6488712.png)
![1,6,7-trimethyl-8-[2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488713.png)
![1,6,7-trimethyl-8-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488717.png)
![7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488721.png)
![8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488732.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488738.png)
![4-benzyl-1-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine hydrochloride](/img/structure/B6488740.png)
